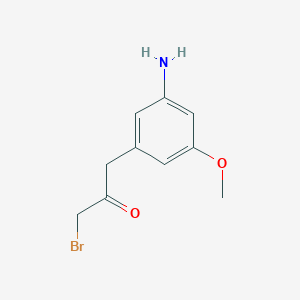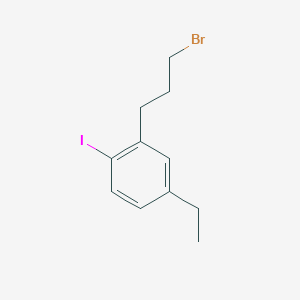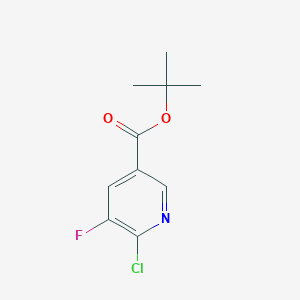
tert-Butyl 6-chloro-5-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-chloro-5-fluoronicotinate: is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 6-position, and a fluorine atom at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-5-fluoronicotinate typically involves the esterification of 6-chloro-5-fluoronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products, potentially altering the functional groups on the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are utilized.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 6-chloro-5-fluoronicotinate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable starting material for the production of diverse chemical products.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-chloro-5-fluoronicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-chloro-6-fluoronicotinate
- tert-Butyl 6-chloro-3-fluoronicotinate
- tert-Butyl 6-chloro-5-bromonicotinate
Comparison: tert-Butyl 6-chloro-5-fluoronicotinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11ClFNO2 |
|---|---|
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
tert-butyl 6-chloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(12)8(11)13-5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
PHUWOWIOJVVPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


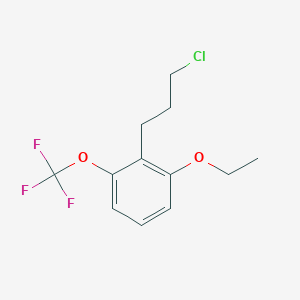

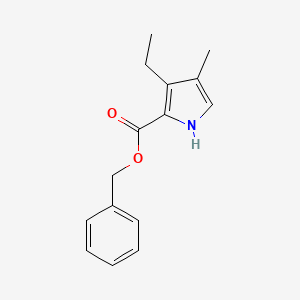

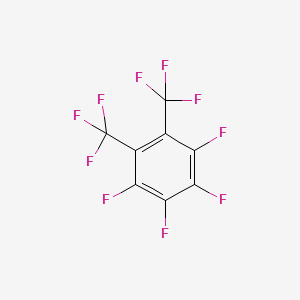

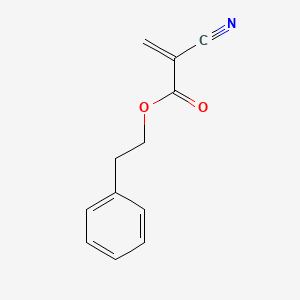
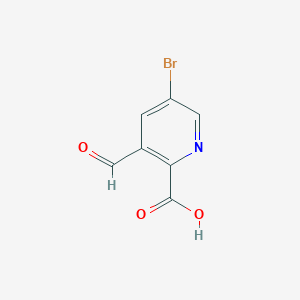
![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

